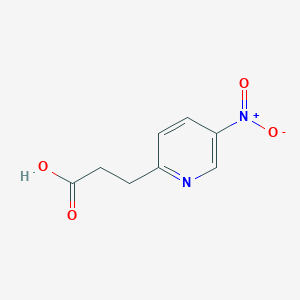

3-(5-Nitropyridin-2-yl)propanoic acid

Beschreibung

3-(5-Nitropyridin-2-yl)propanoic acid is a nitro-substituted pyridine derivative featuring a propanoic acid backbone. The nitro group at the 5-position of the pyridine ring confers electron-withdrawing properties, which may enhance reactivity in electrophilic substitutions or influence binding interactions in biological systems. Pyridine-based propanoic acids are commonly explored as intermediates for drug development, enzyme inhibitors, or ligands for metal coordination .

Eigenschaften

IUPAC Name |

3-(5-nitropyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)4-2-6-1-3-7(5-9-6)10(13)14/h1,3,5H,2,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNRIXTYAIWEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategies for 3-(5-Nitropyridin-2-yl)propanoic Acid

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- A 5-nitropyridin-2-yl moiety.

- A propanoic acid side chain.

Retrosynthetically, the propanoic acid group may be introduced via hydrolysis of a β-keto ester intermediate, while the nitro group is typically installed through electrophilic aromatic substitution or by starting with a pre-nitrated pyridine derivative.

Key Challenges in Synthesis

- Regioselectivity : Ensuring nitro group placement at the 5-position of the pyridine ring.

- Functional Group Compatibility : Managing the reactivity of the nitro group under acidic or basic hydrolysis conditions.

- Steric Hindrance : The 2-position substitution on the pyridine ring complicates coupling reactions.

Detailed Methodologies for Preparation

β-Keto Ester Condensation and Hydrolysis

This method, adapted from patented pyrazolo[1,5-a]pyrimidine syntheses, involves two stages:

Synthesis of Ethyl 3-(5-Nitropyridin-2-yl)-3-oxopropanoate

A Claisen condensation between ethyl acetate and 5-nitropyridine-2-carbonyl chloride forms the β-keto ester. However, the electron-withdrawing nitro group deactivates the pyridine ring, necessitating harsh conditions or directed metalation strategies. Alternative approaches include:

- Coupling Reactions : Palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with ethyl acetoacetate.

- Nucleophilic Aromatic Substitution : Reaction of 2-fluoro-5-nitropyridine with the enolate of ethyl acetoacetate under basic conditions.

Representative Reaction Conditions :

$$

\text{2-Bromo-5-nitropyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Ethyl 3-(5-nitropyridin-2-yl)-3-oxopropanoate}

$$

Yield: 60–75% (estimated from analogous reactions).

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the target acid:

$$

\text{Ethyl 3-(5-nitropyridin-2-yl)-3-oxopropanoate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}

$$

Optimized Conditions :

Nitration of Preformed Pyridine Derivatives

An alternative route involves nitrating 3-(pyridin-2-yl)propanoic acid. However, regioselective nitration at the 5-position is challenging due to the directing effects of the pyridine nitrogen and the electron-withdrawing carboxylic acid group.

Nitration Protocol :

- Protection of the Carboxylic Acid : Convert to methyl ester using methanol/H$$^+$$.

- Nitration : Use HNO$$3$$/H$$2$$SO$$_4$$ at 0–5°C.

- Deprotection : Hydrolyze the ester back to the acid.

Challenges :

- Competing nitration at the 3- or 4-positions.

- Acid-sensitive intermediates may degrade.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Peaks at 1705 cm$$^{-1}$$ (C=O stretch), 1530 cm$$^{-1}$$ (asymmetric NO$$2$$), and 1350 cm$$^{-1}$$ (symmetric NO$$2$$).

- $$^1$$H NMR (CDCl$$3$$) : δ 8.9 (d, 1H, pyridine-H6), 8.5 (dd, 1H, pyridine-H4), 7.8 (d, 1H, pyridine-H3), 3.1 (t, 2H, CH$$2$$), 2.6 (t, 2H, CH$$_2$$).

- Mass Spectrometry : m/z 196.1 [M]$$^+$$.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| β-Keto Ester Hydrolysis | High yield; Scalable | Requires toxic catalysts (e.g., Pd) | 70–85 |

| Direct Nitration | Fewer steps | Poor regioselectivity; Low yield | 30–45 |

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Nitropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitropyridine derivatives.

Reduction: Formation of aminopyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Nitropyridin-2-yl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-Nitropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Propanoic Acid Derivatives

*Estimated based on molecular formula of analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data*

*Data inferred from structural analogs where direct measurements are unavailable.

Biologische Aktivität

3-(5-Nitropyridin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a 5-nitropyridin-2-yl group, which enhances its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 196.16 g/mol. The presence of the nitro group allows for various chemical transformations, making it a valuable building block in organic synthesis.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various pathways. This interaction can lead to:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various bacteria.

- Anticancer Properties : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound:

- In vitro Studies : Research has shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics like linezolid .

| Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 32–64 | |

| Streptococcus pneumoniae | 0.5 | |

| Enterococcus faecalis | 64 |

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, suggesting that it may interfere with tumor growth through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various derivatives of nitropyridine compounds, including this compound. The results indicated that modifications to the structure could significantly enhance antibacterial activity against resistant strains .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound with bacterial enzymes, supporting its potential as a lead compound in drug design .

- Biofilm Inhibition : The compound exhibited significant inhibition of biofilm formation, a critical factor in bacterial resistance. This property was quantified using minimum biofilm inhibitory concentrations (MBICs), demonstrating its potential in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitropyridine | Simpler structure | Lacks propanoic acid moiety |

| 5-Nitropyridine-2-sulfonic acid | Contains sulfonic acid group | Different chemical reactivity |

| 3-(5-Aminopyridin-2-yl)propanoic acid | Amino group instead of nitro group | Potentially less reactive |

The unique combination of functional groups in this compound allows for diverse chemical transformations and interactions, enhancing its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-(5-nitropyridin-2-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a pyridine derivative followed by coupling with a propanoic acid precursor. A common approach is the nitration of 5-aminopyridine-2-carboxylic acid derivatives using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C to ensure regioselectivity at the 5-position . Subsequent coupling with a β-keto ester via nucleophilic substitution, followed by hydrolysis under acidic conditions (e.g., HCl/EtOH), yields the target compound. Optimization includes:

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the nitro group’s position on the pyridine ring (e.g., distinct aromatic proton splitting at δ 8.5–9.0 ppm) and propanoic acid chain integrity .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>95%) and detect byproducts (e.g., decarboxylated derivatives) .

- Elemental analysis : Validate empirical formula (C₈H₈N₂O₄) with ≤0.3% deviation .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to experimental design?

- pKa : The carboxylic acid group has a pKa ≈ 4.5 (determined via potentiometric titration), influenced by the electron-withdrawing nitro group on the pyridine ring .

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL at 25°C). Solubility can be enhanced using buffered solutions (pH > 5.5) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for nitro-substituted propanoic acid derivatives?

Discrepancies often arise from:

- Regioselectivity issues : Competing nitration at the 3- or 7-position of pyridine derivatives. Use computational modeling (DFT) to predict reactivity and optimize nitration conditions .

- Byproduct formation : Characterize impurities (e.g., decarboxylated products) via LC-MS and adjust hydrolysis conditions (e.g., shorter reaction times, lower temperatures) .

- Batch variability : Implement quality control protocols (e.g., in-process NMR monitoring) .

Q. What strategies are effective for stabilizing this compound against thermal or photolytic degradation?

- Storage : Protect from light (amber vials) and store at –20°C under inert gas (argon) to prevent nitro group reduction .

- Formulation : Use lyophilized forms or co-crystals with stabilizing agents (e.g., cyclodextrins) to enhance shelf life .

- Degradation studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC tracking to identify degradation pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reactions?

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using PubChem CID-based 3D structures and AutoDock Vina .

- Reactivity simulations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for nitration or coupling reactions .

- Solvent effects : Use COSMO-RS models to optimize solvent selection for synthesis or crystallization .

Q. What metabolic pathways or enzymatic interactions are hypothesized for nitro-substituted propanoic acids?

- Phase I metabolism : Nitro group reduction (via gut microbiota or hepatic enzymes) to amine derivatives, followed by hydroxylation .

- Phase II conjugation : Glucuronidation or sulfation of the carboxylic acid group, detected via LC-MS/MS in urine/metabolite profiling studies .

- Enzyme inhibition : Potential inhibition of cyclooxygenase (COX) or NADPH oxidases due to structural similarity to nitroaromatic inhibitors .

Methodological Notes

- Data Validation : Cross-reference dissociation constants (pKa) with potentiometric titration and UV-Vis spectroscopy .

- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, cooling rates) to mitigate batch-to-batch variability .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (theoretical m/z for [M+H]⁺: 209.0668) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.